2-Bromo-6-cyano-4-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula BrC6H3(CF3)SO2Cl . It is used as a building block in organic synthesis . This compound may be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride consists of a benzene ring substituted with a bromine atom, a trifluoromethyl group, and a sulfonyl chloride group . The molecular weight of this compound is 323.51 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride are not available, it’s known that benzenesulfonyl chlorides are reactive towards nucleophiles due to the good leaving group ability of the chloride ion . They can undergo nucleophilic aromatic substitution reactions and can be used in the synthesis of sulfonamides and sulfonic esters .Physical and Chemical Properties Analysis
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride has a boiling point of 235-236 °C and a density of 1.865 g/mL at 25 °C . Its refractive index is 1.5270 . It appears as an off-white to faint beige fused solid .Safety and Hazards
This compound is classified as flammable (Flam. Liq. 3) and corrosive (Skin Corr. 1B) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-bromo-6-cyano-4-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NO2S/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)17(10,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQULFKJZDCDFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)S(=O)(=O)Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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